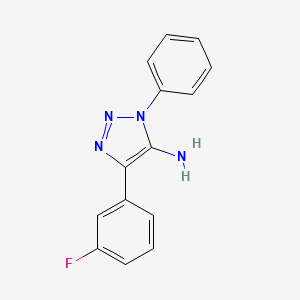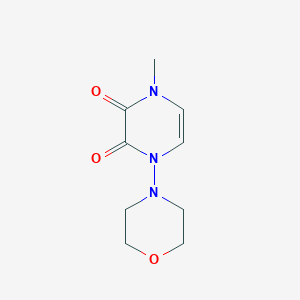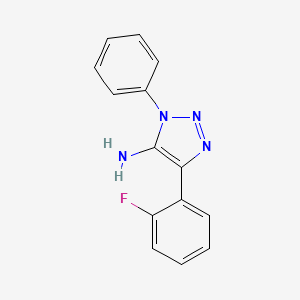
4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the triazole ring
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the use of azide-alkyne cycloaddition, also known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) and proceeds under mild conditions. The general synthetic route involves the following steps:
- Preparation of the azide precursor: The azide is synthesized from the corresponding amine by treatment with sodium azide.
- Preparation of the alkyne precursor: The alkyne is synthesized from the corresponding halide by treatment with a strong base such as sodium amide.
- Cycloaddition reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The fluorophenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is utilized in the development of new chemical processes and products, including catalysts and sensors.
作用机制
The mechanism of action of 4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The triazole ring and the fluorophenyl group play crucial roles in the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar triazole structure but differs in the presence of a thione group.
4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid: This compound contains a pyrazole ring instead of a triazole ring but has a similar fluorophenyl group.
Uniqueness
4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is unique due to its specific combination of a fluorophenyl group and a phenyl group attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
5-(3-fluorophenyl)-3-phenyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c15-11-6-4-5-10(9-11)13-14(16)19(18-17-13)12-7-2-1-3-8-12/h1-9H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFWDWFUMSNPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461804.png)
![1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6461812.png)

![N-{1'-[(3-methyl-1,2-oxazol-5-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B6461831.png)
![tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate](/img/structure/B6461841.png)
![2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole](/img/structure/B6461844.png)
![2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461852.png)
![2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461858.png)

![methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate](/img/structure/B6461868.png)
![2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461873.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine](/img/structure/B6461888.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine](/img/structure/B6461895.png)
